Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)-
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Overview
Description
Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- is a complex organic compound with the molecular formula C13H15NO3S. This compound belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. The unique structure of this compound, featuring a butynyl group and an oxoethyl group, makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- typically involves the reaction of benzenesulfonyl chloride with appropriate amines under controlled conditions. One common method includes the use of N-2-butynylamine and 4-methyl-N-(2-oxoethyl)amine as starting materials. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-butyl-4-methyl-: Similar in structure but with a butyl group instead of a butynyl group.
Benzenesulfonamide, N-ethyl-4-methyl-: Contains an ethyl group instead of a butynyl group.
Benzenesulfonamide, 4-methyl-N-(2-phenylethylidene)-: Features a phenylethylidene group instead of a butynyl group.
Uniqueness
The presence of the butynyl group in Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- imparts unique chemical properties, such as increased reactivity in certain types of reactions. This makes it a valuable compound for specific applications where such reactivity is desired .
Properties
CAS No. |
856409-63-7 |
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Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-but-2-ynyl-4-methyl-N-(2-oxoethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H15NO3S/c1-3-4-9-14(10-11-15)18(16,17)13-7-5-12(2)6-8-13/h5-8,11H,9-10H2,1-2H3 |
InChI Key |
HKHZPOPVQLYBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN(CC=O)S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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